2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine, methoxyphenyl, and dihydropyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The methoxyphenylacetyl group is then introduced via an acylation reaction. The final step involves the formation of the dihydropyridazinone ring through a cyclization reaction involving the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl groups would produce the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving its target pathways.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The azetidine and dihydropyridazinone moieties are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one: shares similarities with other azetidine and dihydropyridazinone derivatives.
This compound:
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-[1-[2-(3-methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-19-9-5-6-16(12-19)13-22(27)24-14-18(15-24)25-21(26)11-10-20(23-25)17-7-3-2-4-8-17/h2-12,18H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWESLLJIXVAYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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